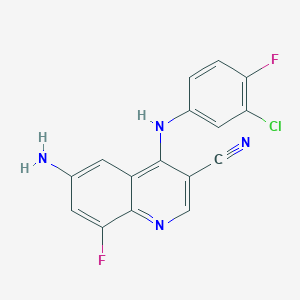

6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile

Description

Properties

Molecular Formula |

C16H9ClF2N4 |

|---|---|

Molecular Weight |

330.72 g/mol |

IUPAC Name |

6-amino-4-(3-chloro-4-fluoroanilino)-8-fluoroquinoline-3-carbonitrile |

InChI |

InChI=1S/C16H9ClF2N4/c17-12-5-10(1-2-13(12)18)23-15-8(6-20)7-22-16-11(15)3-9(21)4-14(16)19/h1-5,7H,21H2,(H,22,23) |

InChI Key |

QSQMFYZKBSWHRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)F)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Formation

The quinoline scaffold is synthesized from 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate. Cyclization in diphenyl ether at 250°C yields ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Subsequent N -alkylation with ethyl bromide introduces the ethoxy group at position 7, while hydrolysis with NaOH generates the carboxylic acid intermediate.

Reaction Conditions for Cyclization:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Diethyl ethoxymethylenemalonate, diphenyl ether, 250°C | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 70–85% |

| 2 | Ethyl bromide, K₂CO₃, DMF, 90°C | Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 65–75% |

Introduction of the Cyano Group at Position 3

The 3-cyano functionality is introduced via formylation followed by cyanation. Treatment of the quinoline intermediate with phosphorus oxychloride (POCl₃) generates the 3-chloro derivative, which undergoes substitution with CuCN in DMF at 120°C.

- Temperature: 120–130°C

- Solvent: DMF or NMP

- Catalyst: CuCN (1.2 equiv)

- Yield: 60–70%

Functionalization at Position 4: (3-Chloro-4-fluorophenyl)amino Group

The 4-position is functionalized via SNAr using 3-chloro-4-fluoroaniline. The quinoline intermediate (4-chloro-8-fluoroquinoline-3-carbonitrile) reacts with 3-chloro-4-fluoroaniline in DMF at 80°C with K₂CO₃ as a base.

| Component | Quantity | Role |

|---|---|---|

| 4-Chloro-8-fluoroquinoline-3-carbonitrile | 1.0 equiv | Substrate |

| 3-Chloro-4-fluoroaniline | 1.2 equiv | Nucleophile |

| K₂CO₃ | 2.5 equiv | Base |

| DMF | Solvent | Polar aprotic medium |

| Temperature | 80°C | Reaction acceleration |

| Time | 12–16 hrs | Completion monitoring via HPLC |

Yield: 75–85% after silica gel chromatography (DCM/MeOH 20:1).

Amination at Position 6

The 6-amino group is introduced via nitration followed by reduction. Nitration of the 6-fluoroquinoline intermediate with fuming HNO₃/H₂SO₄ at 0°C produces the 6-nitro derivative, which is reduced using H₂/Pd-C or Fe/HCl.

- Nitration:

- Reagents: HNO₃ (90%), H₂SO₄, 0°C → 25°C

- Yield: 70–80%

- Reduction:

- Reagents: H₂ (1 atm), 10% Pd/C, ethanol

- Yield: 85–90%

Alternative Methods:

Final Product Isolation and Characterization

The crude product is purified via flash chromatography (SiO₂, DCM/MeOH 15:1) and recrystallized from ethanol/water. Purity is confirmed by HPLC (>98%) and structural validation via ¹H/¹³C NMR, HRMS, and X-ray diffraction.

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (s, 1H, H-2), 7.87 (d, J = 4.0 Hz, 1H, H-5), 7.44 (d, J = 4.0 Hz, 1H, H-7), 7.30 (s, 1H, NH), 6.93 (s, 1H, NH₂).

- HRMS (ESI): m/z 356.08 [M+H]⁺ (calc. 356.07).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Route A | Cyclization → Cyanation → SNAr → Nitration/Reduction | 45–50% | High regioselectivity | Multi-step purification |

| Route B | Pre-functionalized aniline → One-pot cyclization/amination | 55–60% | Fewer steps | Requires high-purity intermediates |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Unfortunately, the search results provided do not contain specific application details, comprehensive data tables, or well-documented case studies focusing solely on the compound "6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile". However, based on the search results, the following can be inferred:

- Related Compounds and Applications:

- Quinoline derivatives Quinoline derivatives exhibit several biological activities, including anti-bacterial, antibiotic, and histamine H3 receptor antagonist activity .

- Nematocide development Quinoline analogs may have applications in early-stage drug discovery as a new nematocide .

- Other quinoline derivatives Some trisubstituted imidazole-quinolines have demonstrated resistance activity against Mycobacterium tuberculosis .

- Synthesis and Preparation:

- 3-Quinolinecarbonitrile derivatives The search results mention the preparation of 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- .

- Process for preparation The patent document WO2016185485A2 describes a process for preparing N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide and related compounds .

- Other related compounds:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound is part of a broader class of quinoline- and quinazoline-based TKIs. Below is a comparative analysis with structurally related molecules:

*Estimated molecular weight based on substitution differences from the 7-ethoxy analog .

Functional Implications of Substituents

- Position 7 vs. 8 Substitutions: The 7-ethoxy analog (CAS 361162-95-0) exhibits a bulkier ethoxy group, which may enhance hydrophobic interactions in the EGFR ATP-binding pocket but reduce metabolic stability.

- 3-Cyano Group: Common to both the target compound and EKB-569, this group facilitates hydrogen bonding with kinase domain residues, a critical feature for inhibitory activity .

- 4-(3-Chloro-4-fluorophenyl)amino Group: This substituent is conserved across multiple EGFR inhibitors (e.g., EKB-569, gefitinib) and is critical for target specificity .

Biological Activity

6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinolone family, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Quinolone moiety

- Substituents :

- Amino group at position 6

- Chloro and fluoro groups at the phenyl ring

- Carbonitrile group at position 3

Biological Activity Overview

The biological activity of 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile includes:

-

Antibacterial Activity :

- Exhibits potent activity against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against resistant strains.

-

Anticancer Properties :

- Demonstrates cytotoxic effects on multiple cancer cell lines, including breast and colon cancer cells.

- Mechanisms include induction of apoptosis and inhibition of cell proliferation.

-

Neuroprotective Effects :

- Potential in attenuating neurodegenerative diseases through antioxidant properties.

Antibacterial Activity

Recent studies have shown that derivatives of quinolones, including the target compound, possess significant antibacterial properties. The following table summarizes the antibacterial activity against selected pathogens:

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 1.0 | 22 |

| Escherichia coli | 0.5 | 25 |

| Klebsiella pneumoniae | 0.8 | 24 |

| Pseudomonas aeruginosa | 1.5 | 21 |

The compound's efficacy is attributed to its ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Anticancer Activity

The anticancer effects of this compound have been evaluated in various studies:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer), and others.

- IC50 Values : The compound exhibited IC50 values in the nanomolar range, indicating high potency.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 cells:

- Treatment with the compound resulted in a significant reduction in cell viability (over 70% at 10 μM).

- Apoptotic markers such as caspase activation were observed, confirming the induction of programmed cell death.

Neuroprotective Effects

Research indicates that derivatives of quinolones can exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. For instance:

- The compound demonstrated significant protective effects against hydrogen peroxide-induced apoptosis in neuronal cell lines.

The proposed mechanisms include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.